5-Cyclopropyl-2-isopropylthiophen-3-amine
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Overview
Description
5-Cyclopropyl-2-isopropylthiophen-3-amine is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-isopropylthiophen-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-isopropylthiophen-3-amine undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes or tetrahydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Cyclopropyl-2-isopropylthiophen-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-isopropylthiophen-3-amine involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, thiophene derivatives may act as enzyme inhibitors or receptor agonists/antagonists .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of thiophene derivatives, containing a five-membered ring with one sulfur atom.
2-Aminothiophene: A thiophene derivative with an amino group at the 2-position.
3-Aminothiophene: A thiophene derivative with an amino group at the 3-position.
Uniqueness
5-Cyclopropyl-2-isopropylthiophen-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of cyclopropyl and isopropyl groups can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15NS |
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Molecular Weight |
181.30 g/mol |
IUPAC Name |
5-cyclopropyl-2-propan-2-ylthiophen-3-amine |
InChI |
InChI=1S/C10H15NS/c1-6(2)10-8(11)5-9(12-10)7-3-4-7/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
OMPVQCFNLNTVFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(S1)C2CC2)N |
Origin of Product |
United States |
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